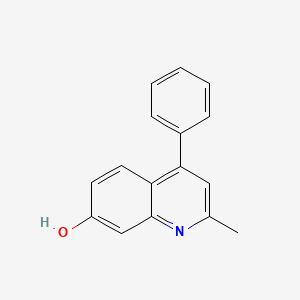

2-Methyl-4-phenylquinolin-7-ol

Description

Significance of the Quinoline (B57606) Core as a Privileged Molecular Framework in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgnih.gov The versatility of the quinoline nucleus allows it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids. mdpi.com

Historically, quinoline-containing compounds have been at the forefront of treating infectious diseases, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) being pivotal in the fight against malaria. acs.orgnih.gov Beyond their antimalarial properties, quinoline derivatives have demonstrated efficacy as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.netnih.govbrieflands.com The structural rigidity and aromatic nature of the quinoline core provide a stable platform for the strategic placement of various functional groups, enabling the fine-tuning of its pharmacological profile. acs.org This inherent adaptability has solidified the quinoline framework as a perpetual and multipurpose tool in the design and development of novel therapeutic agents. researchgate.net

Overview of Substituted Quinoline Derivatives in Contemporary Academic Investigations

The therapeutic potential of the quinoline scaffold has spurred extensive research into its substituted derivatives. Contemporary academic investigations are rich with studies on the synthesis and biological evaluation of quinolines bearing a wide variety of substituents. acs.orgacs.org The position, number, and nature of these substituents on the quinoline ring are critical in determining the compound's biological activity and mechanism of action. nih.govacs.org

Recent research has explored a myriad of substituted quinolines. For instance, studies have focused on the development of 2-substituted-4-phenylquinolines as potential antidepressant drugs. researchgate.net In the realm of oncology, novel 5,6,7-trimethoxy quinoline derivatives have been synthesized and evaluated as potential anticancer agents and tubulin polymerization inhibitors. nih.gov Furthermore, the investigation of N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides as α-glucosidase and α-amylase inhibitors highlights the ongoing efforts to tackle metabolic diseases using this versatile scaffold. mdpi.com These examples underscore the vibrant and diverse landscape of quinoline research, where systematic structural modifications are employed to generate compounds with tailored biological functions. ontosight.ai

Rationale for Focused Research on 2-Methyl-4-phenylquinolin-7-ol

The specific compound, this compound, has emerged as a molecule of interest due to its unique combination of structural features. The rationale for its focused investigation lies at the intersection of the established biological importance of phenolic quinolines and the specific influence of the substituents at the 2 and 4 positions.

Structural Context within the Broad Spectrum of Phenolic Quinoline Scaffolds

This compound belongs to the class of phenolic quinolines, which are characterized by the presence of a hydroxyl group directly attached to the quinoline ring. The position of this hydroxyl group significantly influences the compound's chemical and biological properties. 7-Hydroxyquinoline (B1418103), the parent scaffold of the title compound, is known for its interesting chemical properties, including fluorescence and the ability to chelate metal ions. ontosight.ai These characteristics make 7-hydroxyquinoline and its derivatives valuable in various applications, from analytical chemistry to medicinal research. chemimpex.com

Derivatives of 7-hydroxyquinoline have been investigated for a range of biological activities, including antimicrobial and antifungal properties. ontosight.ai The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets. nih.gov The study of related compounds, such as 7-quinolinols, has further expanded their utility in medicinal chemistry and materials science. chemimpex.com Therefore, the 7-hydroxy substitution on the quinoline core of this compound places it within a class of compounds with recognized and diverse biological potential.

Research Implications of the 2-Methyl-4-phenyl Substitution Pattern on the Quinoline System

The substituents at the 2 and 4 positions of the quinoline ring play a crucial role in modulating its biological activity. The presence of a methyl group at the 2-position, as seen in quinaldine (B1664567) (2-methylquinoline), has been associated with various biological applications, including its use in the synthesis of dyes and pharmaceuticals. chemicalbook.com

The phenyl group at the 4-position is another significant feature. Research on 2-phenyl-quinoline-4-carboxylic acid derivatives has demonstrated that this substitution pattern can lead to compounds with notable antibacterial activity. nih.gov Furthermore, the 2-methyl-4-phenylquinoline (B8046655) core is a component of molecules that have been synthesized and investigated for their potential as α-glucosidase and α-amylase inhibitors. researchgate.net The synthesis of a close analog, 2-methyl-4-phenylquinolin-3-ol, has also been reported, indicating an active interest in this substitution pattern for developing new compounds. rsc.org The combination of the 2-methyl and 4-phenyl groups on the 7-hydroxyquinoline framework suggests a synergistic potential, where the individual contributions of each substituent could lead to a molecule with unique and enhanced pharmacological properties, warranting dedicated research into its synthesis and biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIKDLHPUVATID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972062 | |

| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5662-69-1 | |

| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Phenylquinolin 7 Ol and Analogous Structures

Classical and Named Reactions in Quinoline (B57606) Synthesis Relevant to the Core Structure

The construction of the quinoline ring system can be achieved through several established synthetic routes, many of which were discovered in the late 19th century. organicreactions.org These methods, including the Friedländer, Doebner-Miller, Skraup, Pfitzinger, Conrad-Limpach, Knorr, and Gould-Jacobs reactions, typically utilize aniline (B41778) or its derivatives as key starting materials and remain fundamental in organic synthesis. researchgate.netjptcp.combohrium.com

Friedländer Condensation and its Evolving Methodologies

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a straightforward and efficient method for constructing quinoline rings. organicreactions.orgalfa-chemistry.com The reaction involves a condensation between an o-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. organicreactions.org This process is typically catalyzed by either an acid or a base. jk-sci.com

The mechanism proceeds through an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by a cyclodehydration step where the amino group attacks the newly formed carbonyl, ultimately forming the quinoline ring. alfa-chemistry.comorganic-chemistry.org The operational simplicity and the ready availability of starting materials make this reaction highly valuable. jk-sci.com

Over the years, the classical conditions (high temperature and strong acid/base catalysis) have been refined to improve yields and expand the substrate scope. alfa-chemistry.com Modern methodologies focus on milder and more environmentally friendly conditions.

Evolving Methodologies in Friedländer Synthesis

| Catalyst/Condition | Description | Reference(s) |

|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Enables the reaction to proceed efficiently under solvent-free conditions, often with microwave irradiation. | jk-sci.comorganic-chemistry.org |

| Molecular Iodine | Acts as a highly efficient catalyst for the Friedländer annulation, promoting the reaction under mild conditions. | organic-chemistry.org |

| Nafion | A solid acid catalyst that facilitates an environmentally friendly synthesis, particularly under microwave irradiation. | jk-sci.comorganic-chemistry.org |

| Gold Catalysts | Allows the reaction to proceed under milder conditions, addressing the harshness of traditional methods. | alfa-chemistry.com |

| Neodymium(III) nitrate (B79036) hexahydrate | Serves as an effective catalyst for a rapid and efficient synthesis of functionalized quinolines. | organic-chemistry.org |

| Ionic Liquids | Can promote regiospecificity when using asymmetric ketones, avoiding side reactions like self-condensation. | alfa-chemistry.comorganic-chemistry.org |

Doebner-Miller Reaction and the Formation of 2-Methylquinoline-4-carboxylic Acid Derivatives

The Doebner-Miller reaction is an organic reaction that synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org This acid-catalyzed process is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.orgslideshare.net A significant variation, known as the Beyer method, involves the in situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds via an aldol condensation. wikipedia.orgdrugfuture.com

The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org While the precise mechanism has been a subject of debate, a proposed fragmentation-recombination mechanism is supported by isotope scrambling experiments. wikipedia.org This pathway involves a nucleophilic conjugate addition of the aniline to the enone, followed by fragmentation and recombination before cyclization and aromatization. wikipedia.org

A related reaction, the Doebner reaction, specifically involves the coupling of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. jptcp.combohrium.comnih.gov This three-component reaction is a powerful tool for creating scaffolds like 2-methylquinoline-4-carboxylic acids. bohrium.com Recent studies have focused on expanding the utility of the Doebner reaction for anilines possessing electron-withdrawing groups, which traditionally give low yields. nih.gov The order in which the reactants are mixed has been found to be crucial in determining the final product. bohrium.com

Catalysts Used in the Doebner-Miller Reaction

| Catalyst Type | Examples | Reference(s) |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Perchloric acid, Sulfuric acid | wikipedia.orgslideshare.net |

| Lewis Acids | Tin tetrachloride, Scandium(III) triflate | wikipedia.org |

| Other | Iodine, Amberlite | wikipedia.org |

Skraup Synthesis and its Strategic Applications

The Skraup synthesis is a classic, albeit often vigorous, method for preparing quinolines. researchgate.net The reaction involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net The oxidizing agent is typically the nitro compound corresponding to the amine being used; for example, nitrobenzene (B124822) is used when synthesizing quinoline from aniline. acs.org

The reaction proceeds through several steps:

Dehydration of glycerol by the hot sulfuric acid to form acrolein.

Michael addition of the aniline to the acrolein.

Acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.

Oxidation of the dihydroquinoline intermediate to the final quinoline product. acs.org

Despite its often violent nature and the use of harsh reagents, the Skraup synthesis is valuable for producing quinolines that are unsubstituted in the heterocyclic ring. researchgate.net Modifications using substituted acroleins or vinyl ketones in place of glycerol can yield quinolines with substituents on the newly formed ring. researchgate.net

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Scaffolds

The Pfitzinger reaction provides a direct and convenient route to substituted quinoline-4-carboxylic acids. wikipedia.orgjocpr.com The reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. researchgate.netresearchgate.net This method, also known as the Pfitzinger-Borsche reaction, has gained significant attention due to the biological importance of quinoline-4-carboxylic acid derivatives. wikipedia.orgresearchgate.net

The reaction mechanism is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of derivatives by varying both the isatin and the carbonyl reactant. jocpr.comijsr.netui.ac.id

A notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

General Conditions for the Pfitzinger Reaction

| Component | Typical Reagent/Condition | Purpose | Reference(s) |

|---|---|---|---|

| Starting Material | Isatin or Isatin derivative | Provides the benzene (B151609) ring and C2 and C3 of the quinoline. | wikipedia.orgresearchgate.net |

| Reactant | Aldehyde or Ketone (with α-methylene) | Provides C4 and the substituents at C2 and C3. | wikipedia.orgijsr.net |

| Base | Potassium hydroxide (B78521) (KOH), often in ethanol (B145695)/water | Catalyzes the hydrolysis of isatin and the condensation. | wikipedia.orgui.ac.id |

| Solvent | Ethanol, Water | Dissolves reactants and facilitates the reaction. | jocpr.comui.ac.id |

| Workup | Acidification (e.g., with acetic acid) | Neutralizes the base and precipitates the carboxylic acid product. | jocpr.com |

Conrad-Limpach and Knorr Quinoline Syntheses and their Functionalization Capabilities

The Conrad-Limpach and Knorr syntheses both utilize the condensation of anilines with β-ketoesters to produce hydroxyquinolines. jptcp.comwikipedia.org The key distinction between the two methods lies in the reaction temperature, which dictates the regioselectivity of the final product. youtube.com This temperature dependence represents a classic example of kinetic versus thermodynamic control. youtube.com

In the Conrad-Limpach synthesis , conducted at lower temperatures (e.g., room temperature), the reaction proceeds under kinetic control. youtube.comquimicaorganica.org The aniline's amino group preferentially attacks the more reactive keto group of the β-ketoester. The resulting intermediate then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). wikipedia.orgscribd.com

Conversely, the Knorr quinoline synthesis , carried out at higher temperatures (e.g., ~140 °C), operates under thermodynamic control. wikipedia.orgyoutube.com At elevated temperatures, the initial attack at the keto group is reversible. The less-favored but irreversible attack of the aniline at the ester carbonyl becomes dominant, leading to the formation of a β-ketoanilide intermediate. wikipedia.orgyoutube.com Subsequent cyclization of this intermediate yields a 2-hydroxyquinoline (B72897) (or its 2-quinolone tautomer). wikipedia.org

Gould-Jacobs Method for 4-Quinolinone Derivatives

The Gould-Jacobs reaction is a versatile and widely used method for preparing 4-hydroxyquinoline derivatives, which typically exist as the 4-quinolone tautomer. wikipedia.orgdbpedia.org The synthesis is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com

The reaction sequence is as follows:

Condensation: The aniline reacts with the malonic ester derivative, displacing the alkoxy group to form an anilidomethylenemalonate intermediate. wikipedia.orgdbpedia.org

Cyclization: The intermediate undergoes a thermal, 6-electron electrocyclization to form the quinoline ring system. wikipedia.orgwikiwand.com This step often requires high temperatures, and the use of high-boiling point solvents like diphenyl ether can improve yields. mdpi.com Microwave heating has also been employed to shorten reaction times. ablelab.eu

Saponification: The resulting 3-carboalkoxy-4-hydroxyquinoline is hydrolyzed, typically with sodium hydroxide, to convert the ester group into a carboxylic acid. wikipedia.orgdbpedia.org

Decarboxylation: The quinoline-4-hydroxy-3-carboxylic acid is heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product. wikipedia.orgdbpedia.org

The Gould-Jacobs reaction is particularly effective for anilines substituted with electron-donating groups at the meta-position. dbpedia.org The regioselectivity of the cyclization step is influenced by both steric and electronic factors of substituents on the aniline ring. mdpi.com This method has been instrumental in the synthesis of numerous commercially important quinolone-based antibiotics. mdpi.com

Advanced and Green Synthetic Approaches for Quinoline Derivatives

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. nih.gov Consequently, the development of more efficient, atom-economical, and environmentally friendly protocols has become a major focus in organic synthesis. These advanced methods often employ catalytic systems and innovative reaction designs to achieve higher yields and greater molecular complexity in a more sustainable manner.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly convergent and adheres to the principles of green chemistry by minimizing steps and reducing waste.

The synthesis of quinoline derivatives is well-suited to MCR strategies. For instance, a Povarov-type reaction, which is a formal [4+2] cycloaddition, can be employed. While a direct synthesis of 2-Methyl-4-phenylquinolin-7-ol via a specific MCR is not extensively documented, analogous 7-hydroxyquinoline (B1418103) derivatives have been synthesized through a one-pot, three-component reaction. This typically involves an aniline (such as 3-aminophenol), an aldehyde, and an activated methylene (B1212753) compound. ub.edu The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The use of a catalyst, such as ammonium (B1175870) acetate, can facilitate this process under mild conditions.

A plausible MCR approach to a precursor of the target compound could involve the reaction of 3-aminophenol (B1664112), benzaldehyde, and a methyl-containing component like acetone (B3395972) or a β-ketoester under catalytic conditions. The versatility of MCRs allows for the generation of a diverse library of quinoline derivatives by simply varying the starting components.

Table 1: Examples of Multicomponent Reactions for Quinoline Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aniline, Aromatic Aldehyde, Activated Olefin | DDQ oxidation | Fused aromatic systems | Not specified | ub.edu |

| 3-aminophenol, Benzaldehyde, Malononitrile | Ammonium Acetate, Ethanol, Reflux | 2-Amino-7-hydroxy-4-phenylquinoline-3-carbonitrile | Good to Excellent | ub.edu |

| 2-Ethynylanilines (dimerization) | Dinuclear gold catalyst, Room Temperature | Multifunctional Quinolines | Not specified | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. Palladium and copper catalysts, in particular, offer mild and efficient routes to these scaffolds through various cyclization and coupling strategies.

Palladium catalysis provides several elegant pathways to construct the quinoline core. One notable method is the aza-Wacker oxidative cyclization. This reaction can be used to synthesize 2-methylquinolines from aniline derivatives. organic-chemistry.org The process involves the palladium(II)-catalyzed intramolecular cyclization of an appropriate N-allyl aniline derivative. The reaction proceeds under mild conditions and can tolerate various functional groups, including hydroxyl groups, making it a potentially viable route for 7-hydroxy substituted quinolines. organic-chemistry.org

Another powerful palladium-catalyzed approach involves the coupling of 2-amino aromatic ketones with alkynes. This method allows for the one-pot synthesis of polysubstituted quinolines and offers an alternative to classical condensation reactions. For the synthesis of this compound, a potential route could involve the palladium-catalyzed reaction of a suitably protected 2-amino-4-hydroxybenzophenone with propyne.

Furthermore, palladium-catalyzed C-H activation and functionalization represent a state-of-the-art strategy. For example, the C-H alkylation of 2-phenylpyridines (a structurally related heterocycle) with alkyl iodides has been demonstrated, suggesting that direct functionalization of a pre-formed quinoline ring could also be a feasible strategy. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Quinoline Derivatives

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| Aza-Wacker Cyclization | Aniline derivatives | Pd(OAc)₂, 1,10-phenanthroline | Mild conditions, tolerates hydroxyl groups | organic-chemistry.org |

| C-H Alkylation | 2-Phenylpyridines, Alkyl iodides | Palladium catalyst | Direct functionalization | rsc.org |

| Oxidative Cyclization | N-allyl anilines | Palladium(II) catalyst | Forms 2-methylquinolines | organic-chemistry.org |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for the synthesis of N-heterocycles. These reactions often involve C-N bond formation through amidation followed by cyclization.

A notable application of copper catalysis is in the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters to form quinolines. rsc.org This cascade process constructs C-N and C-C bonds successively. To synthesize this compound, one could envision a copper-catalyzed reaction between 3-aminophenol and a phenyl-substituted propiolate ester, followed by the introduction of the methyl group.

Copper catalysts are also effective in dual cyclization reactions to construct complex fused N-heterocycles, showcasing their utility in building intricate molecular architectures. nih.govnih.gov For simpler quinoline systems, copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives can chemoselectively afford 4-hydroxyquinolines under mild conditions. acs.org This highlights the potential of copper catalysis in facilitating cyclization reactions leading to hydroxylated quinoline products.

Table 3: Copper-Catalyzed Synthesis of Quinoline Derivatives

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| Intermolecular Cyclization | Anilines, Terminal acetylene esters | Copper catalyst | Cascade C-N and C-C bond formation | rsc.org |

| Dual Cyclization | Varies | Cu₂O, BF₃·OEt₂ | Synthesis of fused quinoline systems | nih.govnih.gov |

| Intramolecular Cyclization | 2-Isocyanoacetophenone derivatives | Copper catalyst | Chemoselective synthesis of 4-hydroxyquinolines | acs.org |

Green chemistry principles are increasingly guiding the development of new synthetic methods. For quinoline synthesis, this often involves the use of non-toxic catalysts, safer solvents (or solvent-free conditions), and energy-efficient techniques like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating organic reactions. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, improve yields, and sometimes lead to different product selectivities compared to conventional heating.

The Combes synthesis of quinolines, which involves the acid-catalyzed reaction of an aniline with a β-diketone, can be efficiently performed under microwave irradiation in solvent-free conditions. For example, the synthesis of 2-methyl-4-quinolinones has been achieved by reacting aromatic amines with ethyl acetoacetate (B1235776) using an acidic resin as a recyclable catalyst under microwave irradiation. researchgate.net A similar approach using 3-aminophenol and benzoylacetone (B1666692) could plausibly yield this compound.

Microwave assistance has also been applied to multicomponent reactions for the synthesis of complex quinoline-fused heterocycles, demonstrating the broad applicability of this technology. nih.gov For instance, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been demonstrated using microwave heating with a proline catalyst, achieving a 98% yield. wjbphs.com

Table 4: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Combes Synthesis | Aromatic amines, Ethyl acetoacetate | Acidic Resin (NKC-9), Solvent-free, 400 W | 1.5 min | High | researchgate.net |

| Multicomponent Reaction | Aldehydes, Dimedone, 6-amino-2,4-dimethoxypyrimidine | Glacial acetic acid | Short | High | nih.gov |

| In-situ Cyclization | Cyclohexane-1,3-dione, Methacrylic acid | Proline, Microwave irradiation | 20 min | 98 | wjbphs.com |

Environmentally Benign Synthetic Protocols

Utilization of Deep Eutectic Solvents (DESs) and Aqueous Reaction Media

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. DESs are mixtures of Lewis or Brønsted acids and bases which form a eutectic with a melting point lower than that of the individual components. Their low cost, low toxicity, and biodegradability make them attractive for organic synthesis.

Several studies have demonstrated the effective use of DESs in the synthesis of quinoline derivatives. For instance, a DES composed of choline (B1196258) chloride and zinc chloride has been utilized for the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes to produce 2,4-disubstituted quinolines. Another effective system involves a choline chloride/tin(II) chloride DES, which can act as both the solvent and a recyclable catalyst for one-pot, three-component syntheses of quinolines from anilines, aromatic aldehydes, and enolizable aldehydes. These methodologies offer mild reaction conditions and high yields, presenting a viable pathway for the synthesis of polysubstituted quinolines.

The use of water as a reaction medium is another cornerstone of green chemistry. While less documented for the direct synthesis of complex quinolines, aqueous conditions are often employed in specific steps or for the synthesis of precursors, leveraging water's safety, availability, and unique solvent properties.

Table 1: Examples of Deep Eutectic Solvents in Quinoline Synthesis

| DES Composition | Reactants | Product Type | Typical Conditions | Ref. |

|---|---|---|---|---|

| Choline chloride / Zinc chloride (1:2) | 2-Aminoacetophenone, Aromatic alkyne | 2,4-Disubstituted quinolines | 80°C, 3 h | researchgate.net |

| Choline chloride / Tin(II) chloride | Aniline derivatives, Aromatic aldehydes, Enolizable aldehydes | Polysubstituted quinolines | 60°C, 2-3 h | nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgquimicaorganica.org Traditional multi-step syntheses often generate significant chemical waste in the form of byproducts, leading to low atom economy.

Modern synthetic routes to quinolines aim to maximize atom economy. Methodologies such as direct C-H functionalization and one-pot tandem reactions are inherently more atom-economical as they reduce the number of synthetic steps and avoid the use of stoichiometric reagents that are not incorporated into the final product. researchgate.net For example, a highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed. researchgate.netlookchem.com In this process, the only fragment lost is a water molecule, representing a significant improvement in atom economy over classical methods that might involve protecting groups or generate stoichiometric inorganic salts as waste. researchgate.netlookchem.com Such strategies not only minimize waste but also reduce costs associated with starting materials and waste disposal.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact. jptcp.com These procedures reduce solvent consumption, purification steps, and reaction time.

The synthesis of quinoline derivatives is well-suited to one-pot strategies. A notable example is the three-component reaction of an aniline, an aromatic aldehyde, and an enolizable aldehyde in the presence of a DES, which serves as both the solvent and catalyst, to yield highly substituted quinolines. nih.gov Another approach involves a tandem cyclization strategy where quinoline derivatives are synthesized from 2-methylquinolines and 2-styrylanilines, avoiding the need for transition metals and allowing for the formation of new C-C and C-N bonds in a single operation. researchgate.netwikipedia.org These methods exemplify the trend towards procedural simplification in modern organic synthesis, providing rapid and efficient access to complex molecular architectures.

Targeted Synthesis of this compound Precursors and Functionalized Intermediates

The construction of this compound requires regioselective strategies to introduce the three distinct substituents—a methyl group at C-2, a phenyl group at C-4, and a hydroxyl group at C-7—onto the quinoline core.

Strategies for Introducing the Methyl Group at C-2

Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comalfa-chemistry.compharmaguideline.com To obtain a 2-methylquinoline (B7769805), a 2-aminoaryl ketone (like 2-aminoacetophenone) can be reacted with a ketone possessing an α-methyl group, such as acetone. The reaction is typically catalyzed by an acid or a base. alfa-chemistry.com

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org To form a 2-methylquinoline, aniline can be reacted with crotonaldehyde, which can be formed in situ from acetaldehyde.

Modern Catalytic Methods: More recent approaches include a one-step synthesis of 2-methylquinoline from nitrobenzene and ethanol using a multifunctional PtSn/γ-Al₂O₃ catalyst. pharmaguideline.com This process involves a cascade of reactions including hydrogen transfer, condensation, and cyclodehydrogenation within a single step. pharmaguideline.com

Methods for Incorporating the Phenyl Moiety at C-4

Placing a phenyl group at the C-4 position is a key step in the synthesis of the target molecule. This can be accomplished either by building the quinoline ring from a phenyl-containing precursor or by functionalizing a pre-existing quinoline core.

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. nih.govwikipedia.orgquimicaorganica.org To synthesize a 4-phenylquinoline (B1297854), an aniline can be condensed with a 1-phenyl-1,3-butanedione (benzoylacetone). The regioselectivity of the cyclization determines the final position of the substituents.

Friedländer Synthesis: As mentioned previously, the Friedländer synthesis is highly versatile. By reacting a 2-aminoaryl ketone with a ketone containing an α-methylene group adjacent to a phenyl ring (e.g., phenylacetone), a 4-phenylquinoline can be constructed. A direct route to the 2-methyl-4-phenylquinoline (B8046655) core involves the reaction of 2-aminoacetophenone with phenylacetone (B166967).

Cross-Coupling Reactions: For pre-formed quinoline systems, modern cross-coupling reactions are powerful tools. A Suzuki-Miyaura coupling reaction between a 4-haloquinoline (e.g., 4-chloroquinoline) and phenylboronic acid, typically catalyzed by a palladium complex, can efficiently form the C4-phenyl bond. lookchem.com

Table 2: Comparison of Classical Syntheses for the 2-Methyl-4-phenylquinoline Core

| Synthetic Method | Typical Precursors | Key Features |

|---|---|---|

| Friedländer Synthesis | 2-Aminoacetophenone + Phenylacetone | Convergent; forms the 2-methyl and 4-phenyl groups in one cyclization step. jk-sci.comalfa-chemistry.com |

| Combes Synthesis | Aniline + Benzoylacetone | Requires acid catalysis; potential for isomeric products depending on cyclization. nih.govwikipedia.org |

| Suzuki Coupling | 4-Chloro-2-methylquinoline + Phenylboronic acid | Post-functionalization strategy; requires a pre-formed quinoline. lookchem.com |

Approaches for Regioselective Hydroxylation at C-7 (Formation of Quinolin-7-ol)

The regioselective introduction of a hydroxyl group at the C-7 position is arguably the most challenging aspect of synthesizing this compound. Direct electrophilic substitution on the quinoline ring typically favors positions 5 and 8. Therefore, strategies often rely on using starting materials that already contain the desired functionality or a precursor group.

Synthesis from Substituted Anilines: The most straightforward approach is to begin the quinoline synthesis with an aniline precursor that already bears a hydroxyl or a protected hydroxyl (e.g., methoxy) group at the meta position relative to the amino group. For example, using 3-aminophenol or 3-anisidine in a Combes or Friedländer-type synthesis would place the -OH or -OCH₃ group at the C-7 position of the resulting quinoline. If a methoxy (B1213986) group is used, a final deprotection step (e.g., with BBr₃ or HBr) would be required to reveal the quinolin-7-ol.

Skraup Synthesis: The Skraup synthesis, which reacts an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be used. iipseries.org Starting with 3-aminophenol would lead to the formation of quinolin-7-ol. Subsequent functionalization would then be required to introduce the methyl and phenyl groups, which can be a less direct route.

Directed C-H Functionalization: While challenging, advanced methods involving directed C-H activation could potentially achieve regioselective hydroxylation. However, these methods are highly specific and may require the installation of a directing group on the quinoline scaffold. Recent research has shown progress in the meta-hydroxylation of quinolines through dearomatized intermediates, which could potentially be applied to achieve C-7 functionalization. nih.govresearchgate.net

The use of a substituted aniline precursor, such as 3-anisidine, in a Friedländer condensation with phenylacetone represents a highly convergent and regiocontrolled strategy for assembling the core structure of this compound, followed by a final demethylation step.

Regioselectivity and Stereoselectivity Control in Substituted Quinoline Synthesis

Controlling the precise placement of substituents on the quinoline core is a critical aspect of its synthesis, directly influencing the final compound's properties. Regioselectivity, the control over which position on a molecule reacts, is a significant challenge, particularly in classical methods like the Friedländer synthesis. When an unsymmetrical ketone is used as a reactant, the reaction can potentially yield a mixture of isomeric products, complicating purification and reducing the yield of the desired compound. rsc.org

Modern synthetic strategies employ various techniques to overcome these challenges. The choice of starting materials and reaction conditions plays a pivotal role. For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines, the substitution pattern on the aniline ring can direct the cyclization to occur at either the ortho or para position relative to the amino group, yielding different regioisomers. nih.gov

Catalysis offers a powerful tool for directing the regiochemical outcome of quinoline synthesis. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been shown to exhibit promising chemo- and regioselectivity, leading to the direct synthesis of 2-substituted quinolines. organic-chemistry.org Similarly, the Knorr quinoline synthesis, an acid-catalyzed intramolecular cyclization, is utilized in the preparation of 4-phenylquinolin-2(1H)-one derivatives, where the regiochemistry is dictated by the structure of the initial benzoylacetanilide intermediates. nih.govnih.gov

The table below summarizes key synthetic methods and their effectiveness in controlling regioselectivity.

| Synthetic Method | Reactants | Key Control Factor | Outcome/Challenge | Reference |

| Friedländer Synthesis | o-aminoaryl ketone and an α-methylene carbonyl compound | Structure of unsymmetrical ketone | Can result in a mixture of regioisomers, posing a challenge. rsc.org | rsc.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | Substituents on the aniline ring | Can yield ortho- and para-cyclization isomers. nih.gov | nih.gov |

| Copper-Catalyzed Cascade | Aryl aldehydes, anilines, acrylic acid | Copper catalyst | Achieves high chemo- and regioselectivity for 2-substituted quinolines. organic-chemistry.org | organic-chemistry.org |

| Knorr Quinoline Synthesis | Benzoylacetanilide intermediates | Acid catalyst (e.g., PPA) | Regiochemistry is predetermined by the intermediate's structure. nih.gov | nih.gov |

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is less of a primary concern in the synthesis of the aromatic quinoline core itself, as it is a planar structure. However, it becomes crucial when chiral centers are present in the substituents attached to the quinoline ring. In such cases, asymmetric synthesis techniques would be required to control the stereochemistry of the final molecule.

Methodologies for Yield Optimization and Purity Enhancement in Quinoline Synthesis

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. A variety of modern methodologies have been developed to improve the efficiency of quinoline synthesis, moving beyond classical methods that often suffer from low yields or harsh conditions.

Transition metal catalysis is a cornerstone of modern yield optimization. Catalysts based on rhodium, cobalt, copper, and palladium have been instrumental in developing efficient synthetic routes through processes like C–H bond activation and heteroannulation, often achieving high yields under mild conditions. mdpi.com For example, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a convenient and efficient one-pot protocol for synthesizing quinolines. mdpi.com Similarly, palladium-catalyzed oxidative cyclization can produce quinoline derivatives in high yield without the need for acids, bases, or other additives. mdpi.com

The reaction conditions are another critical variable. The use of microwave irradiation in conjunction with solid acid catalysts like Nafion NR50 has been shown to facilitate the environmentally friendly synthesis of quinolines via the Friedländer reaction, often with improved yields and shorter reaction times. mdpi.com Superacids, such as trifluoromethanesulfonic acid, can also act as both the reaction medium and catalyst to construct quinoline scaffolds with high efficiency. mdpi.com

The following table details several advanced methodologies focused on yield and purity.

| Methodology | Catalyst/Reagent | Key Features | Typical Yields | Reference |

| Transition Metal-Catalyzed C-H Activation | Rhodium, Cobalt, Copper, Palladium | High efficiency, mild conditions, one-pot processes. mdpi.com | Good to excellent | mdpi.com |

| Microwave-Assisted Synthesis | Nafion NR50 (solid acid) | Environmentally friendly, rapid reaction times. mdpi.com | High | mdpi.com |

| Nanocatalyst-Mediated Synthesis | Various metal-based nanoparticles | High catalytic activity, catalyst reusability, green approach. acs.org | Good to outstanding (66-98%) | acs.org |

| Regioselective Electrophilic Cyclization | Potassium tert-butoxide | Avoids chromatographic purification. tandfonline.com | High (73-93%) | tandfonline.com |

| Knorr Quinoline Synthesis | Polyphosphoric acid (PPA) | Intramolecular cyclization for specific analogs. nih.gov | Not specified | nih.govnih.gov |

By leveraging these advanced catalytic systems, optimized reaction conditions, and streamlined purification strategies, the synthesis of complex quinoline structures like this compound can be achieved with greater efficiency and purity. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Methyl 4 Phenylquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a detailed map of the molecular structure can be constructed.

It is important to note that 7-hydroxyquinolines can exist in equilibrium between their enol (hydroxy) and keto/zwitterionic tautomeric forms, a phenomenon that is highly dependent on the solvent beilstein-journals.orgnih.govacs.orgacs.org. While the enol form is often predominant in nonpolar solvents, protic or highly polar solvents can favor the keto or zwitterionic tautomer nih.govacs.org. The following analysis is based on the expected spectrum of the enol form, 2-Methyl-4-phenylquinolin-7-ol.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, with the molecular formula C₁₆H₁₃NO, a total of 13 hydrogen atoms are expected to be observed in the spectrum. The anticipated chemical shifts are influenced by the electronic effects of the heterocyclic quinoline (B57606) system, the aromatic phenyl ring, and the hydroxyl group.

The spectrum would feature a singlet for the methyl (CH₃) group, typically in the upfield region. The protons on the quinoline and phenyl rings will appear in the downfield aromatic region (typically 6.5-8.5 ppm), with their specific shifts and splitting patterns determined by their position relative to the nitrogen atom, the hydroxyl group, and other substituents. The single proton of the hydroxyl (-OH) group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for quinoline derivatives. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 4.0 - 10.0 | broad singlet | 1H |

| -CH₃ | 2.5 - 2.8 | singlet | 3H |

| Aromatic Protons (Quinoline & Phenyl Rings) | 7.0 - 8.5 | multiplet/doublet/singlet | 9H |

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule. The spectrum for this compound is expected to show 16 distinct signals, corresponding to each carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate in the 110-160 ppm range, while the methyl carbon will appear much further upfield.

To aid in the assignment of these signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. These experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

DEPT-90: Only CH (methine) carbons produce a positive signal.

DEPT-135: CH₃ and CH carbons produce positive signals, while CH₂ (methylene) carbons produce negative (inverted) signals. Quaternary carbons are not observed in DEPT spectra.

For this compound, there are no CH₂ groups. Therefore, the DEPT-135 spectrum would show positive peaks for all CH and CH₃ carbons and no negative peaks.

Table 2: Predicted ¹³C NMR and DEPT Spectroscopy Results for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal |

| -CH₃ | 18 - 25 | Absent | Positive |

| Aromatic -CH | 105 - 145 | Positive | Positive |

| Aromatic/Heteroaromatic Quaternary C | 120 - 160 | Absent | Absent |

| C-OH | 150 - 160 | Absent | Absent |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound (C₁₆H₁₃NO), the exact mass of the neutral molecule is 235.0997 Da. When analyzed using a technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The calculated exact mass for this ion is 236.1070 Da. Experimental HRMS data confirming this value provides strong evidence for the molecular formula C₁₆H₁₃NO, distinguishing it from other potential formulas that might have the same nominal mass. For instance, an experimental value of 236.1072 for the [M+H]⁺ ion would be in excellent agreement with the calculated value for C₁₆H₁₄NO⁺ rsc.org.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | Phenolic -OH | 3200 - 3600 | Broad, Strong |

| C-H stretch (sp²) | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C-H stretch (sp³) | Methyl C-H | 2850 - 3000 | Medium |

| C=C and C=N stretch | Aromatic Rings | 1450 - 1620 | Medium to Strong (multiple bands) |

| C-O stretch | Phenolic C-O | 1200 - 1260 | Strong |

X-ray Crystallography for Unambiguous Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off the electron clouds of the atoms in an ordered crystal lattice, a detailed electron density map can be generated, from which a definitive molecular structure can be modeled.

If a suitable single crystal of this compound were obtained, this technique would provide unambiguous confirmation of its structure nih.govnih.govresearchgate.net. Key information obtained would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the quinoline and phenyl rings.

Dihedral Angles: The dihedral angle between the plane of the quinoline ring system and the plane of the phenyl ring at the 4-position would be determined, revealing the degree of twist in the molecule's conformation researchgate.net.

Planarity: Confirmation of the planarity of the fused quinoline ring system.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group or π–π stacking interactions between the aromatic rings researchgate.net. This would confirm the enol (-OH) form in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and determine the purity of the final product.

In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a chamber with a liquid mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the compound travels with it at a rate dependent on its polarity and its interactions with the stationary and mobile phases.

The position of the compound is visualized, often under UV light, as a single spot if the compound is pure. The retention factor (R), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. The appearance of a single spot with a consistent R value across different solvent systems is a strong indicator of the compound's purity.

Photophysical Property Investigations, including Stokes Shift Analysis

A comprehensive investigation into the photophysical properties of this compound is essential for elucidating its electronic structure and potential applications in fields such as materials science and biomedical imaging. The interaction of this quinoline derivative with light, specifically its absorption and emission characteristics, provides valuable insights into its molecular behavior. However, a thorough review of scientific literature indicates a lack of specific experimental data for the photophysical parameters of this compound.

Quinoline and its derivatives are a well-studied class of heterocyclic compounds, often exhibiting notable fluorescence. nih.gov The absorption and emission properties of these molecules are highly sensitive to their structural features, including the nature and position of substituents on the quinoline core. nih.gov The presence of a hydroxyl group at the 7-position and a phenyl group at the 4-position in this compound is expected to influence its electronic transitions and, consequently, its spectral properties.

The analysis of photophysical properties typically involves the measurement of absorption and fluorescence spectra in various solvents. From these spectra, key parameters such as the absorption maximum (λabs), emission maximum (λem), and the Stokes shift can be determined. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent molecules, with larger shifts being advantageous for applications requiring high sensitivity.

While general principles suggest that this compound would exhibit absorption in the ultraviolet-visible region and subsequent fluorescence, specific experimental values are not currently available in the public domain. The detailed research findings that would populate the following data tables are contingent upon future experimental studies.

Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | Data Not Available |

| Emission Maximum (λem) | Data Not Available |

Stokes Shift Analysis for this compound

| Parameter | Value |

|---|---|

| Stokes Shift (nm) | Data Not Available |

| Stokes Shift (cm-1) | Data Not Available |

The lack of available data underscores the need for further experimental investigation to fully characterize the photophysical properties of this specific compound. Such studies would not only provide fundamental scientific knowledge but also pave the way for its potential utilization in various technological applications.

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Phenylquinolin 7 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of quinoline (B57606) derivatives due to its favorable balance between accuracy and computational cost. researchgate.net This approach is used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. nih.gov

For 2-methyl-4-phenylquinolin-7-ol and its analogues, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's electronic configuration, including the distribution of electron density and the energies of molecular orbitals. The introduction of different substituents onto the quinoline ring can lead to variations in charge distribution, which in turn affects the structural parameters of the molecule. researchgate.net

Table 1: Typical Parameters for DFT Calculations of Quinoline Derivatives This table is for illustrative purposes and based on common methodologies.

| Parameter | Common Selection | Purpose |

| Method | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, known for good accuracy in geometry optimization and energy calculations. |

| Basis Set | 6-31G(d,p) or 6-311++G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. Pople-style basis sets are widely used for organic molecules. |

| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. |

| Solvent Model | PCM or SMD | (Optional) To simulate the effects of a solvent on the molecule's properties. |

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.commalayajournal.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich quinoline and phenol (B47542) rings, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Table 2: Illustrative FMO Data for this compound Values are hypothetical and for demonstration purposes based on typical results for similar compounds.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.85 | Electron Donor (Nucleophilic sites) |

| LUMO | -1.95 | Electron Acceptor (Electrophilic sites) |

| Energy Gap (ΔE) | 3.90 | Indicator of Chemical Stability and Reactivity |

Conformational Analysis and Molecular Stability Assessments

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable energy minima and the transition states that separate them. For this compound, a key conformational feature is the rotation of the phenyl group at position 4 relative to the quinoline ring system.

Molecular Modeling and Simulation for Ligand-Receptor Interactions and Design

Molecular modeling techniques are crucial in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com The process involves placing the ligand in various positions and orientations within the binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net

For quinoline derivatives, docking studies have been used to explore binding modes with various targets, such as protein kinases and receptors. nih.govnih.gov These studies can identify key molecular interactions responsible for binding, including:

Hydrogen bonds: The hydroxyl group at position 7 and the quinoline nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl ring and the methyl group can interact with nonpolar pockets in the receptor.

π-π stacking: The aromatic quinoline and phenyl rings can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Successful docking can predict a plausible binding mode and provide a basis for designing analogues with improved affinity. researchgate.net

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase Target This table is illustrative, showing typical data obtained from a molecular docking simulation.

| Parameter | Result | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A lower score typically indicates a more favorable binding affinity. |

| Key Interacting Residues | Lys72, Glu91, Leu148, Phe150 | Amino acids in the protein's active site that form interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Glu91 (via 7-OH group); Hydrophobic interaction with Leu148; π-π stacking with Phe150. | Specific non-covalent bonds that stabilize the ligand-receptor complex. |

Structure-Activity Relationship (SAR) Investigations to Correlate Structural Features with Biological Responses

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are essential for its function. nih.gov

For the quinoline scaffold, extensive SAR studies have been conducted for various biological activities, including antimalarial, anticancer, and antibacterial effects. nih.govnih.govmdpi.com Key findings from the literature on quinoline derivatives can be extrapolated to hypothesize the SAR for this compound:

Position 2: The methyl group at C2 can influence steric interactions within a binding pocket.

Position 4: The phenyl group is a bulky substituent that can be crucial for activity through hydrophobic and aromatic interactions. Substitutions on this phenyl ring would likely modulate activity.

Position 7: The hydroxyl group at C7 is a key feature, potentially acting as a critical hydrogen bond donor or acceptor. Its replacement with other functional groups (e.g., a methoxy (B1213986) or chloro group) would significantly impact binding. The 7-chloro group, in particular, is optimal for antimalarial activity in some quinoline series. pharmacy180.com

Other Positions: Studies on other quinolines have shown that substituents at positions like C3 can be critical for certain activities, while substitutions at other positions can reduce or abolish activity. pharmacy180.comacs.orgresearchgate.net

These SAR insights are vital for guiding the design of more potent and selective analogues.

Table 4: Summary of General SAR Findings for Quinoline Derivatives Based on published SAR studies for various quinoline analogues.

| Position on Quinoline Ring | Substituent Type | General Effect on Biological Activity |

| Position 3 | Introduction of a substituent | Often critical for activity in certain receptor families. acs.orgresearchgate.net |

| Position 4 | Aminoalkyl side chains or aromatic rings | Important for antimalarial and other activities; aromatic rings can reduce toxicity. pharmacy180.com |

| Position 6 | Electron-withdrawing groups (e.g., Fluoro) | Can increase antimalarial activity. nih.gov |

| Position 7 | Chloro group | Often optimal for antimalarial activity. pharmacy180.com |

| Position 8 | Methyl group | Can abolish activity in some 4-substituted quinolines. pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methods in medicinal chemistry used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov For quinazoline (B50416) analogues and related heterocyclic systems like this compound, QSAR models serve as a predictive tool to forecast the biological potency of novel or yet-to-be-synthesized compounds. nih.govresearchgate.net These models are built upon the principle that the biological activity of a substance is a function of its molecular structure. dergipark.org.tr By analyzing a dataset of compounds with known activities, QSAR can identify the key structural features—such as electronic, hydrophobic, and steric properties—that govern their pharmacological effects. nih.gov The ultimate goal is to guide the rational design of new molecules with enhanced efficacy and to prioritize synthetic efforts, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

The foundation of a robust QSAR model lies in the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govpensoft.net For quinoline and quinazoline derivatives, a wide array of descriptors are calculated to capture the structural nuances that influence biological activity. nih.govnih.gov These descriptors are broadly categorized as 1D, 2D, or 3D and can include electronic parameters, lipophilicity, quantum-chemical properties, and topological indices. dergipark.org.trpensoft.net

The process involves generating a large pool of descriptors and then employing statistical methods to identify a subset that has the strongest correlation with the observed biological activity. nih.gov Studies on quinoline derivatives have shown that properties like molecular volume, polarizability, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) often play a significant role. dergipark.org.tr For instance, an analysis of certain thiazole (B1198619) derivatives revealed that antioxidant activity increases as molecular volume, lipophilicity, and polarization decrease, while the magnitude of the dipole moment increases. pensoft.net The selection of relevant descriptors is crucial, as redundant or irrelevant features can lead to unstable and unreliable models. nih.gov

Below is a table summarizing common molecular descriptors used in QSAR studies of quinoline analogues and their typical correlation with biological activity.

| Descriptor Category | Specific Descriptor | General Correlation with Biological Activity |

| Electronic | Dipole Moment | Can influence receptor binding and membrane permeability. dergipark.org.trpensoft.net |

| HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr | |

| Polarizability | Affects non-covalent interactions with biological targets. dergipark.org.trpensoft.net | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane passage and reaching the target site; an optimal range is often required. dergipark.org.trnih.gov |

| Topological/Steric | Molecular Volume/Area | Influences how the molecule fits into a receptor's binding pocket. dergipark.org.trpensoft.net |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding interactions. dergipark.org.tr | |

| Quantum-Chemical | Hydration Energy | Affects solubility and bioavailability. pensoft.net |

| Electronegativity | Influences the types of interactions a molecule can form. dergipark.org.tr |

This table is interactive. You can sort and filter the data.

The reliability of a QSAR model is contingent upon rigorous validation to ensure its robustness and predictive power for new chemical entities. basicmedicalkey.com Validation is a critical step to confirm that the model is not a result of chance correlation and can accurately forecast the activity of compounds not included in the model's development. nih.govresearchgate.net The process is generally divided into internal and external validation. basicmedicalkey.comnih.gov

Internal validation assesses the stability and robustness of the model using only the initial training dataset. researchgate.net Common techniques include:

Cross-validation: A widely used method, particularly leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. researchgate.net The predictive ability is often quantified by the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) is generally considered indicative of good internal predictivity. researchgate.net

Y-Randomization (Response Scrambling): This involves randomly shuffling the biological activity values of the training set and rebuilding the model. A valid model should show a significant drop in its correlation coefficient (R²) and q² values for the scrambled data, proving the original correlation was not accidental. researchgate.net

External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. basicmedicalkey.com The model's ability to predict the activities of the test set compounds is then evaluated. Key statistical metrics for external validation include the coefficient of determination for the test set (R²_pred or r²_test). nih.govmdpi.com

Furthermore, the Applicability Domain (AD) of a QSAR model must be defined. basicmedicalkey.com The AD specifies the chemical space, in terms of structure and physicochemical properties, for which the model can make reliable predictions. basicmedicalkey.com A common method to define the AD is the leverage approach, which identifies compounds in the test set that are structurally distant from the training set compounds and for which predictions may be unreliable extrapolations. nih.gov

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | Close to 1 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability for an external test set. | > 0.6 |

| Leverage (h) | Defines the model's applicability domain. Predictions for compounds with leverage greater than the warning leverage (h) may be unreliable. nih.gov | h < h* |

This table is interactive. You can sort and filter the data.

In Silico Prediction of Biological Activity Profiles (excluding ADMET toxicity and metabolism aspects)

Bioavailability, or the extent to which a compound reaches systemic circulation, is a critical pharmacokinetic property. mdpi.com In silico methods can predict key characteristics that influence bioavailability, primarily by assessing properties related to absorption. nih.gov One of the most common frameworks used is Lipinski's Rule of Five, which identifies potential issues with oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

For quinoline derivatives, computational models also predict parameters such as human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which is an in vitro model of the human intestinal barrier. nih.gov High predicted HIA and optimal Caco-2 permeability suggest good potential for oral absorption. nih.govnih.gov These predictions allow for the early identification of compounds that are likely to have poor absorption, enabling chemists to modify their structures to improve these properties. nih.gov

| Bioavailability Parameter | Description | Favorable Predicted Value for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | < 10 |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High (>80-90%) |

| Caco-2 Permeability | A model for intestinal permeability. | High |

This table is interactive. You can sort and filter the data.

While a compound may have a promising predicted biological profile, its practical value is limited if it is exceedingly difficult or costly to synthesize. researchgate.net The concept of Synthetic Accessibility (SA) is used to estimate the ease with which a molecule can be synthesized. nih.gov Computational tools calculate a Synthetic Accessibility Score (SAscore), typically on a scale of 1 (very easy to make) to 10 (very difficult to make). researchgate.net

This score is derived from two main components:

Fragment Contributions: The molecule is broken down into smaller fragments, and the frequency of these fragments in databases of known, synthesized molecules (like PubChem) is analyzed. researchgate.net Substructures that appear frequently are considered easy to synthesize and contribute favorably to the score. nih.gov This approach leverages historical synthetic knowledge. novartis.com

A low SAscore for this compound or its analogues would suggest that the compound is likely manufacturable using established synthetic routes, making it a more viable candidate for further development. researchgate.net This in silico assessment helps prioritize compounds that are not only biologically active but also synthetically feasible. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Quinoline Derivatives with Relevance to the 2 Methyl 4 Phenylquinolin 7 Ol Scaffold

Antimicrobial Activity Studies

Quinoline (B57606) derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of antimicrobial activities. Their core structure can be readily modified to enhance their efficacy against various pathogens, including drug-resistant strains.

Antibacterial Efficacy and Spectrum of Activity

The quinoline scaffold is a cornerstone in the development of antibacterial agents. nih.gov Research has consistently shown that derivatives of quinoline possess potent activity against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. biointerfaceresearch.combohrium.com The versatility of the quinoline ring allows for chemical modifications that can enhance antibacterial potency and overcome resistance mechanisms. nih.gov

Studies have highlighted the efficacy of quinoline derivatives against multidrug-resistant bacteria, which pose a significant threat to public health. nih.gov For instance, certain quinoline compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridium difficile. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

The antibacterial spectrum of quinoline derivatives is broad. Some compounds exhibit excellent activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Bacillus cereus, while others are more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.com The specific substitutions on the quinoline ring play a crucial role in determining the spectrum and potency of antibacterial action.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC | Source(s) |

|---|---|---|---|

| Various Quinoline Derivatives | Multidrug-resistant Gram-positive strains | Potent activity | nih.gov |

| Novel Hydrazine-based Quinolines | E. coli, S. aureus | Good antibacterial activity | biointerfaceresearch.com |

| 1-ethyl-6-fluoro-7-[4-(1-alkyl-1,4-dihydropyridine-3-carbonyl)-piperazin-1-yl]-4-oxo-1,4-dihydro-quinoline-3-carboxylate derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant minimum inhibitory concentration | researchgate.net |

| 4-acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibition zones | ekb.eg |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy and Spectrum of Activity

In addition to their antibacterial properties, quinoline derivatives have emerged as promising candidates for antifungal therapy. nih.gov Fungal infections, particularly those caused by opportunistic pathogens and resistant strains, are a growing global health concern. nih.gov The quinoline nucleus has been a key structural motif in the development of new antifungal agents. researchgate.net

Research has demonstrated that certain quinoline derivatives exhibit significant efficacy against a range of fungal pathogens, including yeasts of the Candida species and dermatophytes. nih.gov For example, some studies have reported selective anti-dermatophytic action, while others have shown specific activity against Candida strains. nih.gov The antifungal activity is often linked to the specific chemical modifications at positions C-2, C-4, and C-6 of the quinoline nucleus. nih.gov

The mechanism of antifungal action for some quinoline derivatives may involve the disruption of fungal cell membrane integrity, leading to increased permeability and the release of cellular contents. acs.org This mode of action has been observed in studies against phytopathogenic fungi like Botrytis cinerea. acs.org The broad spectrum of activity and novel mechanisms of action make quinoline derivatives a valuable scaffold for the development of new treatments for both human and agricultural fungal diseases. acs.orgmdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Fungi | Activity/MIC | Source(s) |

|---|---|---|---|